Introduction: A Versatile Building Block in Modern Organic Synthesis
Introduction: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide to 4-Bromo-1-isopropoxy-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-1-isopropoxy-2-methoxybenzene is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its unique arrangement of a bromine atom and two distinct ether functionalities—methoxy and isopropoxy groups—on a benzene ring makes it a highly versatile scaffold. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential steric and electronic nature of the methoxy and isopropoxy groups can influence the regioselectivity of subsequent reactions and the conformational properties of the final products. This guide provides a comprehensive overview of the chemical identity, synthesis, spectroscopic characterization, potential applications, and safety considerations for this important synthetic building block.
Chemical Identity and Physicochemical Properties
Nomenclature and CAS Number
The correct IUPAC name for this compound is 4-Bromo-1-isopropoxy-2-methoxybenzene . According to IUPAC nomenclature rules for substituted benzenes, when the locants for the substituents are the same regardless of the starting position, the substituents are cited alphabetically to assign the lowest possible numbers. In this case, the locants are 1, 2, and 4. Alphabetical priority dictates the naming order as Bromo, Isopropoxy, and then Methoxy.
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CAS Number: 138505-27-8
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Molecular Formula: C₁₀H₁₃BrO₂
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Molecular Weight: 245.11 g/mol
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Synonyms: 4-bromo-1-isopropoxy-2-methoxy-benzene
Physicochemical Properties
Experimental physicochemical data for 4-Bromo-1-isopropoxy-2-methoxybenzene is not extensively reported in the literature. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Weight | 245.11 g/mol | Calculated |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bond Count | 3 | Predicted |
| Topological Polar Surface Area | 18.5 Ų | Predicted |
Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
A robust and logical synthetic route to 4-Bromo-1-isopropoxy-2-methoxybenzene is a two-step process starting from commercially available guaiacol (2-methoxyphenol). The first step involves the regioselective bromination of guaiacol to produce 4-bromo-2-methoxyphenol. The second step is the etherification of the resulting phenol via the Williamson ether synthesis.
Step 1: Synthesis of 4-Bromo-2-methoxyphenol (Precursor)
The synthesis of 4-bromo-2-methoxyphenol from guaiacol is a well-established procedure.[1] The methoxy group is an ortho-, para-director, and due to the steric hindrance at the ortho-position adjacent to the hydroxyl group, bromination preferentially occurs at the para-position.
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Reaction: Guaiacol is reacted with a brominating agent, such as N-tetrabutylammonium tribromide (NBu₄Br₃), in a suitable solvent like dichloromethane (CH₂Cl₂).
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Causality: NBu₄Br₃ is a mild and selective brominating agent that minimizes the formation of polybrominated byproducts. The reaction proceeds at room temperature, making it an energy-efficient process.[1]
Step 2: Williamson Ether Synthesis of the Final Product
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][3][4] It involves the reaction of an alkoxide with a primary or secondary alkyl halide. In this case, the phenoxide of 4-bromo-2-methoxyphenol acts as the nucleophile, and an isopropyl halide serves as the electrophile.
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Reaction: 4-bromo-2-methoxyphenol is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form the corresponding phenoxide. This is followed by reaction with 2-bromopropane or 2-iodopropane.
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Causality: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction.[4] Heating is often required to drive the reaction to completion.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-methoxyphenol
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Dissolve guaiacol (1.0 eq.) in dichloromethane (approx. 5 mL per mmol of guaiacol).
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In a separate flask, dissolve N-tetrabutylammonium tribromide (1.0 eq.) in dichloromethane (approx. 5 mL per mmol).
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Add the NBu₄Br₃ solution dropwise to the guaiacol solution at room temperature with stirring.
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Stir the reaction mixture for 2 hours at 23 °C.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and extract the product with diethyl ether (3 x 10 mL).[1]
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 4-Bromo-1-isopropoxy-2-methoxybenzene
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To a solution of 4-bromo-2-methoxyphenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
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Add 2-bromopropane (1.2 eq.) to the mixture.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 4-Bromo-1-isopropoxy-2-methoxybenzene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling of 4-Bromo-1-isopropoxy-2-methoxybenzene.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropoxy-2-methoxybenzene is not readily available. Therefore, handling precautions should be based on the known hazards of similar halogenated aromatic ethers like anisole. [5][6][7][8][9]
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a laboratory coat.
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Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and clothing. [8] * Avoid inhalation of vapors or mists.
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Keep away from heat, sparks, and open flames. [8] * Take precautionary measures against static discharge. [6]* First Aid Measures:
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If Inhaled: Move to fresh air.
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In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water.
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In all cases of exposure, seek medical attention if symptoms persist.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]
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Conclusion
4-Bromo-1-isopropoxy-2-methoxybenzene (CAS 138505-27-8) is a valuable and versatile building block for organic synthesis. While detailed experimental data on its properties are sparse, its structure provides clear indications of its synthetic utility. Its primary application lies in its ability to undergo a variety of cross-coupling reactions, offering a straightforward route to complex, polysubstituted aromatic compounds. This makes it a compound of significant interest for researchers in medicinal chemistry, materials science, and drug discovery. As with all chemicals, proper safety precautions should be taken during its handling and use.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (2025, January 14). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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IntechOpen. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 1014 - ANISOLE. Retrieved from [Link]
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Wiley Online Library. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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ACS Publications. (2026, February 2). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis | Journal of the American Chemical Society. Retrieved from [Link]
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Quora. (2023, September 18). Which one is consistent with the IUPAC Nomenclature, 2-bromo-4,4-dimethylpentane or 4.... Retrieved from [Link]
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National Institutes of Health. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.... Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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